molecular formula C8H12O4S B1467396 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid CAS No. 1250754-10-9

6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B1467396
CAS No.: 1250754-10-9
M. Wt: 204.25 g/mol
InChI Key: LDKARROWWIBGLE-UHFFFAOYSA-N
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Description

6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid is a versatile small molecule scaffold with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom within its spirocyclic ring, which contributes to its distinctive chemical properties. The molecular formula of this compound is C8H12O4S, and it has a molecular weight of 204.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a suitable precursor containing a thiol group and a carboxylic acid group under oxidative conditions. The reaction is often carried out in the presence of oxidizing agents such as hydrogen peroxide or peracids to facilitate the formation of the sulfone group within the spirocyclic ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with modified functional groups .

Scientific Research Applications

6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, thereby modulating the activity of the target molecules. The sulfur atom within the spirocyclic ring can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

    6-Thiaspiro[2.5]octane-1-carboxylic acid: Lacks the dioxo groups present in 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid.

    6,6-Dioxo-6lambda6-thiaspiro[2.5]octane: Lacks the carboxylic acid group.

Uniqueness: this compound is unique due to the presence of both the dioxo groups and the carboxylic acid group within its spirocyclic structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for various applications .

Properties

IUPAC Name

6,6-dioxo-6λ6-thiaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-7(10)6-5-8(6)1-3-13(11,12)4-2-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKARROWWIBGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250754-10-9
Record name 6,6-dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 3
6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 4
6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 5
6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 6
6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid

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